molecular formula C16H25NO B14729649 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol CAS No. 6279-61-4

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol

Cat. No.: B14729649
CAS No.: 6279-61-4
M. Wt: 247.38 g/mol
InChI Key: FNBCWINUBLFYAA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound has a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol .

Preparation Methods

The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol involves several steps. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthesis includes acylation, nucleophilic substitution, and reduction steps . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this mechanism. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar compounds include:

    2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.

    2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.

4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .

Properties

CAS No.

6279-61-4

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-tert-butyl-2-[(dimethylamino)methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C16H25NO/c1-7-8-12-9-14(16(2,3)4)10-13(15(12)18)11-17(5)6/h7,9-10,18H,1,8,11H2,2-6H3

InChI Key

FNBCWINUBLFYAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CC=C

Origin of Product

United States

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